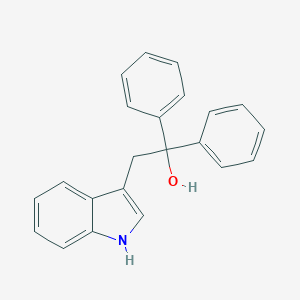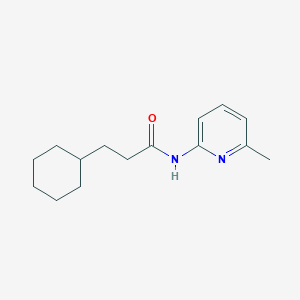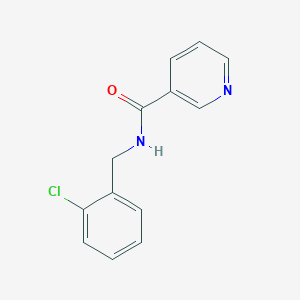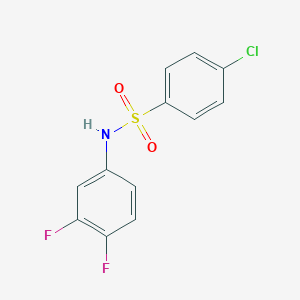
2-(1H-indol-3-yl)-1,1-diphenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-1,1-diphenylethanol is a synthetic compound that belongs to the family of diarylethanes. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-1,1-diphenylethanol is not fully understood. It is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One advantage of using 2-(1H-indol-3-yl)-1,1-diphenylethanol in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are a number of future directions for research on 2-(1H-indol-3-yl)-1,1-diphenylethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects. In addition, research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved properties.
合成方法
The synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol involves the reaction of indole-3-carboxaldehyde with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 60%.
科学研究应用
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2 |
InChI 键 |
MEUKPODTXKAQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)






